N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl group, a 2-hydroxypropyl linker, and a 2-methoxyphenyl substituent. Its structural complexity arises from the integration of multiple functional groups:
- Sulfonamide core: Known for enzyme inhibitory activity (e.g., carbonic anhydrase, cyclooxygenase) due to its strong hydrogen-bonding capacity.
- 2-Methoxyphenyl group: Enhances lipophilicity and may influence receptor binding.
While direct synthetic details for this compound are absent in the provided evidence, analogous benzenesulfonamide derivatives (e.g., compound 541 in ) are synthesized via hydrogenation of diazenyl intermediates followed by tosylation .
Properties
IUPAC Name |
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-21(2)19(26)23(20(27)22-21)13-15(25)14-24(17-11-7-8-12-18(17)30-3)31(28,29)16-9-5-4-6-10-16/h4-12,15,25H,13-14H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXCDYJNUAKKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of an appropriate amine with a diketone under acidic conditions. The hydroxypropyl group is then introduced via an alkylation reaction, followed by the attachment of the benzenesulfonamide moiety through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a more saturated imidazolidinone ring.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzenesulfonamide derivatives:
Structural and Functional Insights
Imidazolidinone vs. Triazole/Benzimidazole Cores: The target compound’s 4,4-dimethylimidazolidinone ring provides greater steric hindrance and rigidity compared to triazole derivatives () or benzimidazoles (). This may reduce metabolic degradation but limit solubility .
Substituent Effects: The 2-methoxyphenyl group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to the 4-methylbenzenesulfonamide in compound 541 (clogP ~2.8) .
Physicochemical and Spectral Comparisons
- IR Spectroscopy :
- ¹H-NMR: The 2-hydroxypropyl group in the target compound would show δ ~3.5–4.0 ppm (CH₂OH), absent in non-hydroxylated analogs .
Biological Activity
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Characteristics
- Chemical Name : N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
- Molecular Formula : C17H22N4O5S
- Molecular Weight : 398.45 g/mol
- CAS Number : Not specified in the search results.
Structural Representation
The compound contains a sulfonamide group, an imidazolidinone moiety, and a methoxyphenyl substituent. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds similar to N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide may exhibit various biological activities:
- Antidiabetic Effects : Similar compounds have been shown to inhibit sodium-glucose co-transporters (SGLTs), leading to reduced glucose reabsorption in the kidneys and improved glycemic control in diabetic models .
- Anticancer Activity : Compounds containing sulfonamide groups have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Properties : The sulfonamide moiety is known to possess anti-inflammatory effects, which may contribute to the overall therapeutic profile of this compound.
Case Studies
- Antidiabetic Research : A study on a related compound showed significant reductions in blood glucose levels in high-fat diet-induced diabetic mice after administration of an SGLT inhibitor . This suggests that N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide could have similar effects.
- Cytotoxicity Assays : In vitro studies on sulfonamide derivatives revealed IC50 values indicating effective inhibition of cancer cell growth at low concentrations . Further research is needed to confirm the specific activity of this compound.
Biological Activity Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antidiabetic | Reduced blood glucose levels | |
| Anticancer | Induced apoptosis in cancer cells | |
| Anti-inflammatory | Decreased inflammatory markers |
| Property | N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide | Related Compounds |
|---|---|---|
| Molecular Weight | 398.45 g/mol | Varies |
| Solubility | Moderate (specific solubility not reported) | Varies |
| Lipophilicity | Log P values suggest moderate lipophilicity | Varies |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis involves multi-step reactions, typically using coupling agents (e.g., EDCI) and solvents like acetonitrile or dimethylformamide. For example, a 72-hour reaction in acetonitrile:water (3:1) with subsequent crystallization from methanol:water (4:1) achieved a 75% yield . Critical parameters include anhydrous conditions for sulfonation steps and catalysts like DMAP for amide bond formation . Purification via column chromatography or crystallization is essential to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy for confirming hydrogen/carbon environments (e.g., distinguishing sulfonamide and imidazolidinone protons) .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxoimidazolidinone) .
- HPLC for monitoring reaction progress and purity (>95% recommended for pharmacological studies) .
Q. How can researchers mitigate side reactions during synthesis?
- Use controlled environments (e.g., inert gas, low moisture) to prevent hydrolysis of sulfonamide groups .
- Optimize stoichiometry (e.g., 1.1–1.5 equivalents of benzaldehyde) to reduce unreacted intermediates .
- Monitor reactions via thin-layer chromatography (TLC) to terminate steps at optimal conversion .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?
Discrepancies may arise from tautomerism or solvent effects. For example, imidazolidinone rings exhibit dynamic behavior in solution, leading to split peaks. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to stabilize conformers . Cross-validate with mass spectrometry (e.g., ESI-MS) to confirm molecular weight .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution?
The sulfonamide group acts as an electron-withdrawing moiety, enhancing electrophilicity at adjacent carbons. For instance, the hydroxypropyl side chain undergoes SN2 reactions with nucleophiles (e.g., thiols) under basic conditions. DFT calculations can model transition states to predict regioselectivity .
Q. How can computational methods predict biological targets or pharmacokinetics?
- Molecular docking (e.g., AutoDock Vina) identifies potential interactions with enzymes like cyclooxygenase-2 (COX-2) via the methoxyphenyl group .
- ADMET prediction tools (e.g., SwissADME) assess solubility and metabolic stability, guided by logP values (~2.5–3.5 for this compound) .
Experimental Design and Data Analysis
Q. What strategies optimize yield in multi-step syntheses?
| Step | Key Parameters | Yield Improvement |
|---|---|---|
| Imidazolidinone formation | Temperature: 0–5°C, pH 7–8 | 85–90% via slow addition of carbonyl diimidazole |
| Sulfonylation | Catalyst: DMAP, Solvent: DCM | 70% yield with excess sulfonyl chloride |
Q. How to design in vitro assays for evaluating biological activity?
- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values normalized to controls .
Advanced Methodological Challenges
Q. How to address low solubility in pharmacological studies?
- Use co-solvents (e.g., PEG-400) or nanoparticle encapsulation to enhance bioavailability .
- Modify the hydroxypropyl group with hydrophilic substituents (e.g., PEG linkers) without altering core activity .
Q. What strategies validate in silico predictions experimentally?
- Compare docking scores with surface plasmon resonance (SPR) binding affinity measurements .
- Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways predicted in silico .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
